1-(4-Methoxyphenyl)propane-1,2-dione
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Overview
Description
1-(4-Methoxyphenyl)propane-1,2-dione is a chemical compound with the molecular weight of 178.19 . Its IUPAC name is 1-(4-methoxyphenyl)propane-1,2-dione .
Molecular Structure Analysis
The InChI code for 1-(4-Methoxyphenyl)propane-1,2-dione is 1S/C10H10O3/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-6H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
1-(4-Methoxyphenyl)propane-1,2-dione has a molecular weight of 178.19 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the web search results.Scientific Research Applications
- UV Absorber : Its ability to absorb ultraviolet (UV) light over a wide range of wavelengths makes it useful in sunscreens. Commercial “broad-spectrum” sunscreens often contain p-Methoxyacetophenone .
- Ligand in Coordination Complexes : Researchers employ p-Methoxyacetophenone as a ligand in the synthesis of coordination complexes. For example, it is used in the preparation of [NaFe6(OCH3)12(pmdbm)6]ClO4, an iron(III)-oxo cluster .
Photoprotective Agents
Materials Science and Coordination Chemistry
Chemical Research and Spectroscopy
Safety and Hazards
properties
IUPAC Name |
1-(4-methoxyphenyl)propane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJWSQBCJZWMIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)propane-1,2-dione |
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